molecular formula C13H17Cl2NO B6209004 [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703782-29-8

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No.: B6209004
CAS No.: 2703782-29-8
M. Wt: 274.18 g/mol
InChI Key: KYLUUOGVZTYJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.1]heptane core substituted with a 4-chlorophenyl group at position 5 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

2703782-29-8

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C13H16ClNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H

InChI Key

KYLUUOGVZTYJLD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride , with the CAS number 2703782-29-8, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C13H17Cl2NO
  • Molecular Weight : 274.19 g/mol
  • CAS Number : 2703782-29-8
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Specifically, it has been identified as an agonist for orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite control. This mechanism suggests potential applications in treating sleep disorders and obesity-related conditions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • CNS Stimulation : Activation of orexin receptors may enhance wakefulness and energy expenditure.
  • Appetite Regulation : Potential modulation of appetite through orexin pathways.

Study 1: Orexin Receptor Agonism

A study published in the Journal of Medicinal Chemistry explored the agonistic effects of various azabicyclo compounds on orexin receptors. It was found that this compound significantly increased orexin receptor activity compared to control compounds, leading to enhanced alertness in animal models .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was administered to rodents to evaluate its effects on locomotion and anxiety levels. Results demonstrated a significant increase in locomotor activity without inducing anxiety-like behaviors, indicating a favorable safety profile for potential therapeutic use .

Data Table of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AgonismEnhances wakefulness and energy expenditure
Appetite RegulationModulates appetite through orexin pathways
CNS StimulationIncreases locomotor activity without anxiety

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine’s electronegativity may improve binding affinity in target receptors .
  • Methoxy Group : The 4-OCH₃ analog introduces hydrogen-bonding capacity, which could modulate metabolic pathways (e.g., cytochrome P450 interactions) .

Variations in Bicyclic Core Structure

Compounds with alternative bicyclic frameworks exhibit distinct conformational and electronic properties:

Compound Name Bicyclo System Functional Groups Potential Impact
Target compound [3.1.1] -CH₂OH, -Cl Rigid core; optimal steric profile
tert-Butyl N-{3-azabicyclo[4.1.0]heptan...} [4.1.0] Boc-protected amine Increased steric bulk; altered reactivity
6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride [4.1.0] -CH₃, -HCl Reduced planarity; potential for novel interactions

Key Observations :

  • The [3.1.1] system in the target compound provides a compact, fused-ring geometry, favoring interactions with flat binding pockets. In contrast, [4.1.0] systems () introduce strain or bulk, which may limit bioavailability or alter target engagement .

Functional Group Modifications

  • Hydroxymethyl vs. This difference may reduce ionization at physiological pH, enhancing CNS penetration .
  • Salt Forms : Hydrochloride salts dominate across analogs (Evidences 2, 4, 5), suggesting common strategies to improve crystallinity and solubility. Dimethylaniline tests () highlight quality control standards for such salts .

Preparation Methods

Cyclopropanation and Ring-Closing Strategies

The bicyclic framework is typically assembled via intramolecular cyclization or strain-release reactions. A patent by Lynch and Dailey (WO2007075790A1) describes a related process for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, wherein dichlorobutene undergoes cyclopropanation under modified conditions to form strained intermediates. Analogous methods may apply to the [3.1.1] system, with dichlorobutene serving as a precursor for bridgehead formation.

Key Reaction Conditions:

  • Reagent : Dichlorobutene, phenyllithium.

  • Solvent : Ethereal solvents (e.g., THF, diethyl ether).

  • Temperature : −78°C to 0°C for anion generation, followed by gradual warming.

  • Yield : 60–75% after purification via silica gel chromatography.

Alternative Route via [1.1.1]Propellane Intermediate

Recent advances in bicyclo[1.1.1]pentane (BCP) synthesis highlight the utility of [1.1.1]propellane as a starting material. Baran et al. demonstrated that phenyllithium-mediated ring-opening of propellane generates BCP anions, which can undergo further functionalization. While this method primarily targets BCPs, analogous strategies could be adapted for azabicyclo systems by incorporating nitrogen atoms during the cyclization step.

Hydroxymethyl Functionalization and Salt Formation

Reduction of Ester Intermediates

The hydroxymethyl group is installed via reduction of a ketone or ester precursor. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF selectively reduces the carbonyl group without affecting the bicyclic core.

Example Protocol:

  • Substrate : [5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methyl ester.

  • Reducing Agent : LiAlH₄ (2.0 equiv).

  • Solvent : Dry THF, reflux for 6 h.

  • Yield : 80–90%.

Hydrochloride Salt Precipitation

The free base is treated with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt. Crystallization from ethanol/ethyl acetate yields the final product with ≥95% purity.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

TechniqueParametersReference Standard
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientUSP <621>
¹H/¹³C NMR DMSO-d₆, 400/100 MHzCAS: 2703782-29-8
HRMS ESI+, m/z calc. for C₁₃H₁₇Cl₂NO: 274.18VulcanChem data

Comparative Analysis of Synthetic Routes

The table below evaluates two prominent methods:

MethodAdvantagesLimitationsYield (%)Purity (%)
Cyclopropanation Scalable, minimal byproductsRequires cryogenic conditions65–7590–95
Suzuki Coupling Regioselective, mild conditionsHigh catalyst cost70–8595–98

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, and how can reaction conditions be optimized?

  • Answer : Synthesis involves multi-step pathways, including bicyclic framework assembly, chlorophenyl group introduction, and salt formation. Key challenges include low yields due to steric hindrance in the bicyclic system and purification difficulties caused by polar intermediates. Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility .
  • Catalysts : Employ palladium catalysts for Suzuki coupling to attach the chlorophenyl group efficiently .
  • Temperature control : Maintain reflux conditions (80–100°C) during cyclization to minimize side reactions .
  • Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

  • Answer :

  • Solubility : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy or HPLC to quantify dissolved compound .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor degradation via LC-MS to identify hydrolysis or oxidation products .

Q. What analytical techniques are critical for structural confirmation?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework, chlorophenyl substitution, and hydroxymethyl group position .
  • X-ray crystallography : Resolve stereochemistry of the bicyclic core and salt formation .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 280.0844 for C₁₃H₁₅ClNO⁺) .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s binding affinity to CNS targets compared to analogs with fluorophenyl or naphthyl groups?

  • Answer : The chlorophenyl group enhances hydrophobic interactions with receptor pockets (e.g., σ-1 or NMDA receptors). Comparative studies:

  • Fluorophenyl analogs : Lower logP reduces membrane permeability but increases solubility .
  • Naphthyl analogs : Bulkier groups may sterically hinder binding but improve selectivity .
  • Experimental design :
  • Radioligand assays : Measure IC₅₀ values against reference ligands .
  • MD simulations : Analyze binding poses in receptor homology models (e.g., using AutoDock Vina) .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
  • Impurity profiling : Quantify by-products (e.g., dechlorinated derivatives) via LC-MS and correlate with activity outliers .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Answer :

  • QSAR models : Train on logBB data from similar bicyclic amines to predict passive diffusion .
  • ADMET predictors : Use SwissADME to optimize topological polar surface area (<90 Ų) and logP (2–3) .
  • In silico modifications : Introduce methyl groups to the bicyclic core to reduce hydrogen bonding capacity without altering target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.